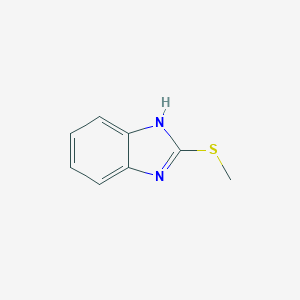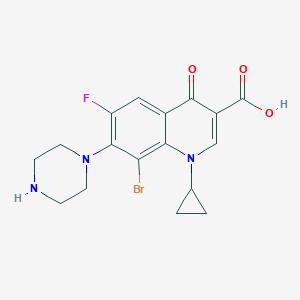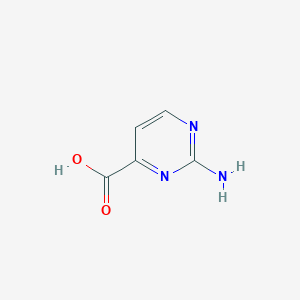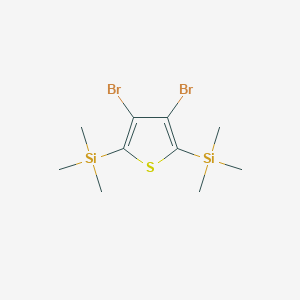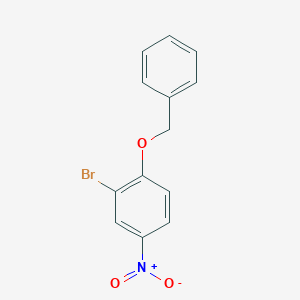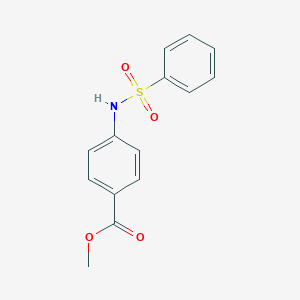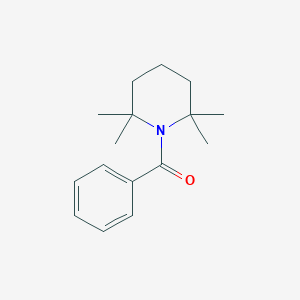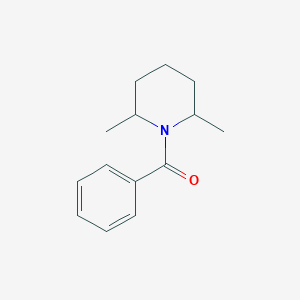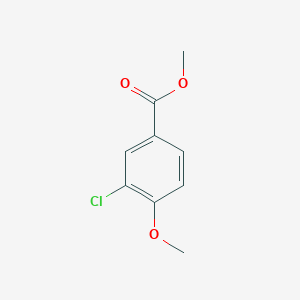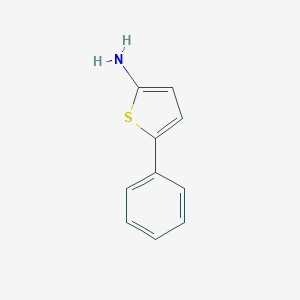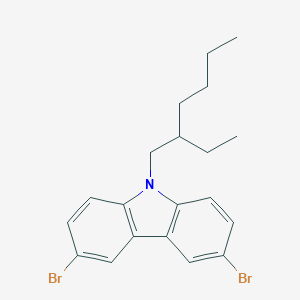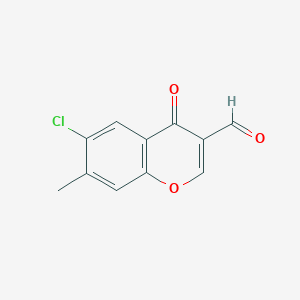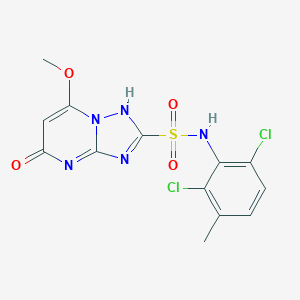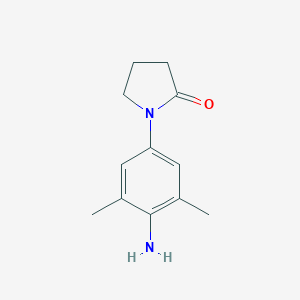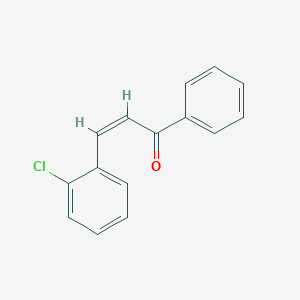
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one, also known as Clomiphene, is a non-steroidal fertility drug used to induce ovulation in women with infertility issues. Clomiphene is also used in research and has been found to have various scientific applications.
Wissenschaftliche Forschungsanwendungen
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has been extensively used in scientific research for various applications. It has been found to be useful in the treatment of male infertility by increasing testosterone levels. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has also been used to treat polycystic ovary syndrome (PCOS) and endometriosis in women. Additionally, (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has been found to have anti-estrogenic effects and has been used in the treatment of breast cancer.
Wirkmechanismus
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one works by binding to the estrogen receptors in the hypothalamus and pituitary gland, which leads to an increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This increase in FSH and LH stimulates the ovaries to produce mature eggs, leading to ovulation.
Biochemische Und Physiologische Effekte
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has been found to have various biochemical and physiological effects. It has been shown to increase the levels of FSH and LH, which leads to the production of mature eggs. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has also been found to increase the levels of testosterone in men, leading to an improvement in sperm count and quality.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has several advantages and limitations when used in lab experiments. One advantage is that it is readily available and relatively inexpensive. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one can also be used in both male and female subjects. However, a limitation is that it can have variable effects on different subjects, leading to inconsistent results. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one can also have side effects, such as hot flashes, mood swings, and headaches.
Zukünftige Richtungen
There are several future directions for the use of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one in scientific research. One direction is the use of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one in the treatment of male hypogonadism. Another direction is the use of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one in the treatment of female infertility caused by PCOS. Additionally, (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one can be used in the treatment of breast cancer as an alternative to tamoxifen.
Conclusion:
In conclusion, (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one is a non-steroidal fertility drug with various scientific research applications. The synthesis of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one involves the Wittig reaction. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one works by binding to the estrogen receptors in the hypothalamus and pituitary gland, leading to an increase in FSH and LH. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has several advantages and limitations when used in lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one involves the reaction of 2-chlorobenzaldehyde with phenylacetonitrile in the presence of sodium ethoxide to form (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one. This process is known as the Wittig reaction and is a well-established method for the synthesis of alkenes.
Eigenschaften
CAS-Nummer |
3300-67-2 |
|---|---|
Produktname |
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one |
Molekularformel |
C15H11ClO |
Molekulargewicht |
242.7 g/mol |
IUPAC-Name |
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-11H/b11-10- |
InChI-Schlüssel |
IGSYOTSSTZUGIA-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=CC=CC=C2Cl |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl |
Andere CAS-Nummern |
22966-11-6 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



